N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a furan ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical research.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Attachment of the furan ring: The furan-2-carboxylic acid can be activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the benzo[d]thiazole derivative.
Introduction of the dimethylaminoethyl group: This step involves the alkylation of the intermediate product with 2-dimethylaminoethyl chloride under basic conditions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride depends on its specific application:
Biological Systems: It may interact with specific proteins or nucleic acids, altering their function or structure.
Therapeutic Use: It could inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride: Lacks the methyl group on the benzo[d]thiazole moiety.
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring, benzo[d]thiazole moiety, and dimethylaminoethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-12-6-4-8-14-15(12)18-17(23-14)20(10-9-19(2)3)16(21)13-7-5-11-22-13;/h4-8,11H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTUVHNCSQXXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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